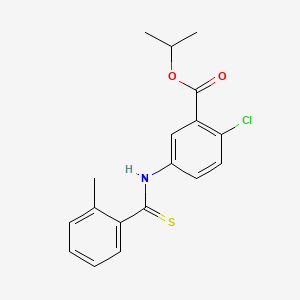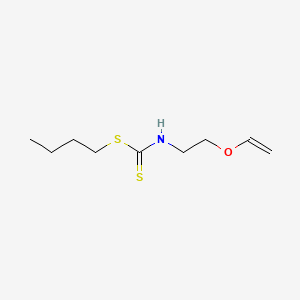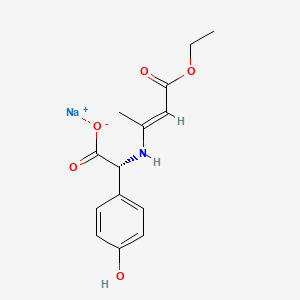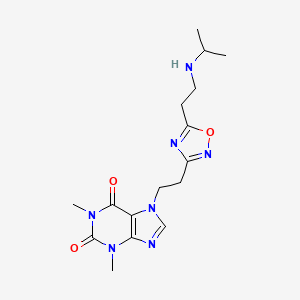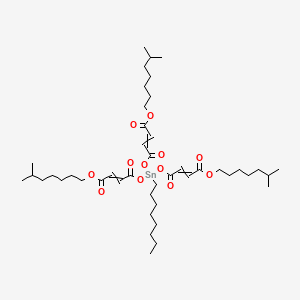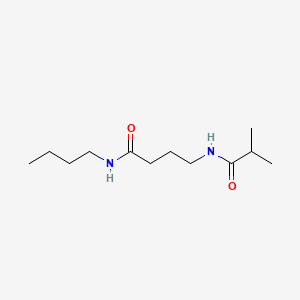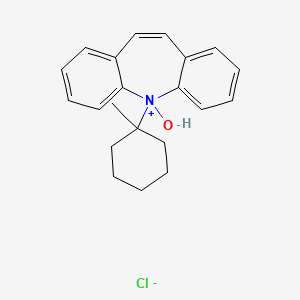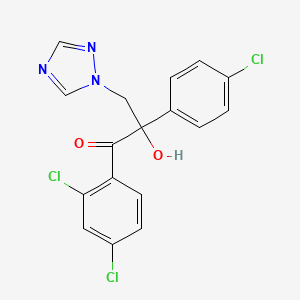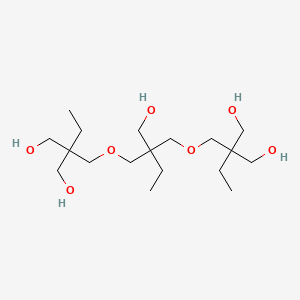
Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a glycine moiety acetylated at the nitrogen atom and esterified with a 2-(dimethoxyphosphinyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester typically involves the esterification of N-acetylglycine with 2-(dimethoxyphosphinyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield N-acetylglycine and 2-(dimethoxyphosphinyl)ethanol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: N-acetylglycine and 2-(dimethoxyphosphinyl)ethanol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted glycine derivatives.
Applications De Recherche Scientifique
Chemistry: Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: The compound has potential applications in drug development. It can be used to design prodrugs that release active pharmaceutical ingredients upon hydrolysis in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester involves its hydrolysis to release N-acetylglycine and 2-(dimethoxyphosphinyl)ethanol. The released N-acetylglycine can interact with enzymes and proteins, modifying their activity and function. The 2-(dimethoxyphosphinyl)ethanol moiety can participate in further chemical reactions, contributing to the overall biological and chemical effects of the compound.
Comparaison Avec Des Composés Similaires
Glycine, N-acetyl-, ethyl ester: This compound is similar in structure but lacks the dimethoxyphosphinyl group. It is used in similar applications but has different reactivity and properties.
Glycine, N-acetyl-, methyl ester: Another similar compound with a methyl ester group instead of the 2-(dimethoxyphosphinyl)ethyl group. It is used in organic synthesis and biological research.
Uniqueness: Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester is unique due to the presence of the 2-(dimethoxyphosphinyl)ethyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
152819-34-6 |
|---|---|
Formule moléculaire |
C8H16NO6P |
Poids moléculaire |
253.19 g/mol |
Nom IUPAC |
2-dimethoxyphosphorylethyl 2-acetamidoacetate |
InChI |
InChI=1S/C8H16NO6P/c1-7(10)9-6-8(11)15-4-5-16(12,13-2)14-3/h4-6H2,1-3H3,(H,9,10) |
Clé InChI |
CBHXIQBYFWYZBB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(=O)OCCP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


